molecular formula C11H17N3 B13246771 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane

Cat. No.: B13246771
M. Wt: 191.27 g/mol
InChI Key: OQXBCEQZILGUMU-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)-2-azaspiro[44]nonane is a compound that features a unique spirocyclic structure, incorporating both a pyrazole ring and an azaspiro ring system The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, while the azaspiro ring system consists of a nitrogen atom incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an acetylenic ketone to form the pyrazole ring, followed by spirocyclization to introduce the azaspiro ring system . The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrazole-based compounds .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azaspiro ring system can enhance the compound’s binding affinity and selectivity . The exact pathways involved may vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrazole ring with an azaspiro ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C11H17N3/c1-2-5-11(4-1)8-12-7-9(11)10-3-6-13-14-10/h3,6,9,12H,1-2,4-5,7-8H2,(H,13,14)

InChI Key

OQXBCEQZILGUMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=NN3

Origin of Product

United States

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